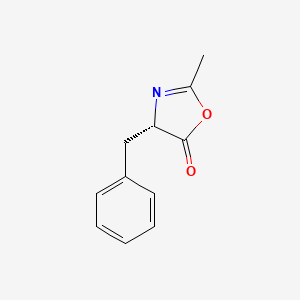

(4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one

説明

(4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one is a chiral oxazolone derivative characterized by a saturated 4-benzyl substituent in the (4S) configuration and a methyl group at the 2-position. Oxazolones are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely used as intermediates in organic synthesis, particularly for amino acid derivatives and heterocyclic scaffolds .

特性

CAS番号 |

13649-97-3 |

|---|---|

分子式 |

C11H11NO2 |

分子量 |

189.21 g/mol |

IUPAC名 |

(4S)-4-benzyl-2-methyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |

InChIキー |

HJPYPJMQZJWETH-JTQLQIEISA-N |

異性体SMILES |

CC1=N[C@H](C(=O)O1)CC2=CC=CC=C2 |

正規SMILES |

CC1=NC(C(=O)O1)CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of N-benzylglycine with acetic anhydride under acidic conditions, which facilitates the formation of the oxazolone ring.

Industrial Production Methods: In an industrial setting, the production of (S)-4-Benzyl-2-methyloxazol-5(4H)-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: (S)-4-Benzyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxazolones.

科学的研究の応用

(S)-4-Benzyl-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (S)-4-Benzyl-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazolone ring can act as a reactive site, facilitating interactions with enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

類似化合物との比較

Comparison with Similar Compounds

Oxazolones exhibit diverse structural and functional variations depending on substituents and stereochemistry. Below is a detailed comparison of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one with analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Differences: Saturated vs. Unsaturated Substituents: The benzyl group in the target compound (saturated C–C bond) contrasts with benzylidene derivatives (unsaturated C=C bond). Stereochemistry: The (4S) configuration introduces chirality, absent in most benzylidene derivatives, which are typically planar and lack stereogenic centers. This chirality may enhance enantioselectivity in catalytic applications .

Spectral Properties: Benzylidene derivatives (e.g., (Z)-4-benzylidene-2-phenyl analogs) show split IR carbonyl stretching bands due to Fermi resonance, a feature less pronounced in saturated benzyl-substituted oxazolones . NMR signals for the benzyl group’s methylene protons (CH2–Ph) differ from the deshielded protons in benzylidene derivatives (CH=Ph), aiding structural differentiation .

Biological Activities: Benzylidene derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl) demonstrate stronger immunomodulatory effects, while benzyl-substituted compounds may exhibit lower cytotoxicity due to reduced lipophilicity . Thiophene-containing oxazolones (e.g., thiophenylmethylidene derivatives) show moderate antimicrobial activity against Gram-positive bacteria and C. albicans .

Crystallography and Supramolecular Assembly :

- Benzylidene derivatives form extensive π–π and C–H⋯π interactions due to their planar structures, leading to 3D crystal networks. In contrast, the benzyl group’s flexibility may result in less ordered packing .

Toxicity: N-Acyl-α-amino ketones and benzylidene oxazolones exhibit higher toxicity (e.g., LC50 values in D. magna assays) compared to saturated analogs like the target compound, which may have improved safety profiles .

Table 2: Toxicity and Bioactivity Comparison

生物活性

(4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one is a chiral oxazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by a benzyl group attached to the oxazolone ring, suggests various interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C11H11NO2

- Molecular Weight : Approximately 189.21 g/mol

- Chirality : The compound exists as a chiral molecule, which can lead to distinct biological activities compared to its enantiomers.

Biological Activity Overview

Research has demonstrated that (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses notable antimicrobial activity, particularly against certain bacterial strains. Its mechanism of action appears to involve the inhibition of specific enzymes or modulation of receptor functions, which is critical for its therapeutic potential.

- Enzyme Inhibition : The oxazolone ring serves as a reactive site that can interact with enzymes, potentially inhibiting their activity. This characteristic suggests applications in drug development as a scaffold for designing enzyme inhibitors.

- Pharmacological Profile : Further investigations are needed to fully elucidate the pharmacological profile of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one and its interaction mechanisms with biological targets.

Comparative Analysis with Similar Compounds

To understand the unique aspects of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one | Enantiomer differing in chirality | Potentially different biological activities |

| 4-Benzylidene-2-methyl-oxazol-5(4H)-one | Contains a double bond in the benzylidene position | Different reactivity due to unsaturation |

| 4-Benzyl-4H-1,3-oxazol-5-one | Lacks methyl substitution at position 2 | Variations in biological activity and stability |

The chirality of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one is particularly significant in drug development contexts where enantiomers can exhibit varying efficacy and side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one:

-

Antimicrobial Activity Study : In one study, the compound was tested against various bacterial strains using microdilution methods. Results indicated significant inhibition of bacterial growth at certain concentrations .

- Table 1: Antimicrobial Activity Results

Concentration (µg/mL) Inhibition Zone (mm) 100 20 50 15 25 10 - Enzyme Interaction Study : Another research effort focused on the interaction of (4S)-4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one with serine proteases. The study revealed that the compound could effectively inhibit these enzymes through acylation mechanisms involving nucleophilic attack on the lactone carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。